2-(3-Ethenylphenyl)-1,3-dioxolane 2-(3-Ethenylphenyl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14315082
InChI: InChI=1S/C11H12O2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h2-5,8,11H,1,6-7H2
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

2-(3-Ethenylphenyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC14315082

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Ethenylphenyl)-1,3-dioxolane -

Specification

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 2-(3-ethenylphenyl)-1,3-dioxolane
Standard InChI InChI=1S/C11H12O2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h2-5,8,11H,1,6-7H2
Standard InChI Key SXEMGVKRXQNGSE-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC(=CC=C1)C2OCCO2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Descriptors

The molecular structure of 2-(3-ethenylphenyl)-1,3-dioxolane comprises an ethylene glycol-derived dioxolane ring fused to a vinyl-substituted benzene ring. Key computed descriptors include:

PropertyValueSource
Molecular FormulaC11H12O2\text{C}_{11}\text{H}_{12}\text{O}_{2}PubChem
Molecular Weight176.21 g/molPubChem
SMILESC=CC1=CC(=CC=C1)C2OCCO2PubChem
InChIKeySXEMGVKRXQNGSE-UHFFFAOYSA-NPubChem

The SMILES notation highlights the ethenyl group (C=CC\text{C=CC}) attached to the phenyl ring, which is further connected to the dioxolane moiety (C2OCCO2\text{C}_2\text{OCCO}_2) .

Stereochemical Considerations

The compound’s 3D conformer, as visualized in PubChem, reveals a planar phenyl ring oriented perpendicular to the dioxolane ring, minimizing steric hindrance between the ethenyl group and the oxygen atoms . Computational models suggest that the dioxolane ring adopts a puckered conformation, typical of five-membered oxygen-containing heterocycles, with bond angles consistent with sp³ hybridization at the oxygen atoms .

Synthetic Pathways and Methodological Insights

Cyclic Acetal Formation Strategies

While no direct synthesis of 2-(3-ethenylphenyl)-1,3-dioxolane is reported, analogous dioxolane derivatives are synthesized via acid-catalyzed cyclization of diols with carbonyl compounds. For example, 2-methyl-1,3-dioxolane is prepared through photocatalytic reactions involving iron(III) chloride hexahydrate and sodium nitrite under UV irradiation . This method, yielding 67% product, could theoretically be adapted for the target compound by substituting ethylene glycol with a substituted diol and adjusting the carbonyl precursor to 3-ethenylbenzaldehyde .

Ring-Closing Metathesis (RCM) Applications

The Beilstein journal highlights the use of Grubbs catalysts for constructing medium-sized oxaphosphaheterocycles via RCM . For instance, allylphosphonates undergo cyclization to form seven- to ten-membered rings under mild conditions . Applying this strategy, a hypothetical synthesis of 2-(3-ethenylphenyl)-1,3-dioxolane could involve RCM of a diene precursor containing the phenyl and dioxolane motifs, though this remains speculative without experimental validation .

Physicochemical Properties and Stability

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